(S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a methoxyacetyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.
Methoxyacetylation: The pyrrolidine ring is then subjected to methoxyacetylation using methoxyacetic acid or its derivatives under acidic or basic conditions.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxyacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The methoxyacetyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring provides structural stability and enhances binding affinity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: Lacks the methoxyacetyl group, resulting in different chemical properties.
Pyrrolidine-2,5-diones: Contains additional carbonyl groups, leading to different reactivity.
Proline derivatives: Similar structure but different functional groups.
Uniqueness
(S)-1-(2-Methoxyacetyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the methoxyacetyl group, which imparts distinct chemical reactivity and potential biological activity. Its chiral nature also adds to its uniqueness, making it a valuable compound in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C8H13NO4 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(2S)-1-(2-methoxyacetyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-13-5-7(10)9-4-2-3-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
FWRWEUVVHSNRGE-LURJTMIESA-N |
Isomeric SMILES |
COCC(=O)N1CCC[C@H]1C(=O)O |
Canonical SMILES |
COCC(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
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